![molecular formula C20H24BrNO4 B1664742 1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 58939-37-0](/img/structure/B1664742.png)
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
A-69024 ist ein hochspezifischer Antagonist des Dopamin-D1-Rezeptors. Er ist bekannt für seine Spezifität und hohe Affinität zum Dopamin-D1-Rezeptor, was ihn zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von A-69024 umfasst mehrere Schritte, beginnend mit den entsprechenden Benzyl-Derivaten. Zu den wichtigsten Schritten gehören Bromierung, Methylierung und die Bildung des Tetrahydroisochinolin-Rings. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren wie Palladium auf Kohlenstoff .
Industrielle Produktionsmethoden
Die industrielle Produktion von A-69024 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft die Hochleistungsflüssigchromatographie zur Reinigung. Die Verwendung von automatisierten Reaktoren und kontinuierlicher Flusschemie kann die Effizienz des Produktionsprozesses verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-69024 involves multiple steps, starting from the appropriate benzyl derivatives. The key steps include bromination, methoxylation, and the formation of the tetrahydroisoquinoline ring. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of A-69024 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
A-69024 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen Halogenatome durch andere Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von A-69024, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 408.286 g/mol. The presence of bromine and methoxy groups contributes to its chemical reactivity and biological activity. The tetrahydroisoquinoline core structure is known for its potential therapeutic effects.
Neuropharmacological Applications
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant neuroprotective properties. Specifically, 1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its binding affinity to dopamine D1 receptors, which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. A study highlighted the compound's potential as a selective radiotracer for imaging dopamine D1 receptors in vivo, suggesting its utility in both diagnostic and therapeutic contexts .
Antitumor Activity
The compound has shown promise as an antitumor agent. In vitro studies have demonstrated that it can interfere with the mitotic machinery of cancer cells by disrupting microtubule dynamics. This property positions it as a candidate for further development in cancer therapeutics. For instance, related compounds have exhibited sub-micromolar cytotoxicity against various human tumor cell lines such as HeLa and MCF7 .
Antioxidant Properties
Tetrahydroisoquinoline derivatives are also recognized for their antioxidant capabilities. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its radical scavenging activity . This property is particularly valuable in preventing oxidative stress-related diseases.
Case Study 1: Neuroprotection
A study involving the synthesis and evaluation of various tetrahydroisoquinoline derivatives found that this compound exhibited significant neuroprotective effects in cellular models of neurodegeneration. The compound was shown to enhance dopamine release and improve neuronal survival under stress conditions .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound against multiple cancer cell lines using the sulforhodamine B assay. Results indicated that the compound effectively inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents .
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Neuroprotection | Selective binding to dopamine D1 receptors; potential for Parkinson's treatment |
Antitumor Activity | Disruption of microtubule dynamics; effective against HeLa and MCF7 cells |
Antioxidant Activity | Radical scavenging properties; potential in oxidative stress prevention |
Wirkmechanismus
A-69024 exerts its effects by selectively binding to the dopamine D-1 receptor, thereby blocking the action of dopamine. This inhibition affects various signaling pathways associated with the dopamine D-1 receptor, leading to altered neuronal activity and behavioral responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SCH-23390: Ein weiterer selektiver Antagonist des Dopamin-D1-Rezeptors.
SKF-38393: Ein partieller Agonist des Dopamin-D1-Rezeptors.
NO-0756: Ein selektiver Antagonist des Dopamin-D1-Rezeptors.
Einzigartigkeit
A-69024 ist aufgrund seiner hohen Selektivität und Affinität zum Dopamin-D1-Rezeptor einzigartig, was ihn zu einer bevorzugten Wahl für detaillierte neuropharmakologische Studien macht. Seine Nicht-Benzazepin-Struktur unterscheidet ihn auch von anderen Antagonisten des Dopamin-D1-Rezeptors .
Biologische Aktivität
1-(2-Bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound features multiple functional groups, including bromine and methoxy substituents, which contribute to its chemical reactivity and biological activity. The tetrahydroisoquinoline core suggests potential applications in medicinal chemistry, particularly in drug development.
Basic Information
Property | Details |
---|---|
Chemical Name | This compound |
Molecular Formula | C19H22BrNO4 |
Molecular Weight | 408.286 g/mol |
CAS Number | 58939-37-0 |
LogP | 3.9388 |
PSA (Polar Surface Area) | 59.95 |
Biological Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell growth.
- Neuroprotective Properties : Some derivatives demonstrate protective effects on neuronal cells.
- Binding Affinity : Interaction studies have shown that this compound has a high binding affinity to various biological targets.
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2-Chloro-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of Bromine | Similar anticancer effects |
1-(2-Bromo-3-methoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Different substitution pattern | Neuroprotective properties |
1-(2-Bromo-4-fluorobenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Fluorine substitution | Potentially enhanced receptor binding |
The biological activity of this compound can be attributed to its structural features that allow for interaction with various receptors and enzymes. The compound's ability to bind to neurotransmitter receptors suggests its potential in treating neurological disorders.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of tetrahydroisoquinoline derivatives:
- Anticancer Studies : Research has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar structures inhibited cell proliferation in breast cancer models.
- Neuroprotective Effects : A study focused on the neuroprotective properties of tetrahydroisoquinolines showed that they could mitigate oxidative stress in neuronal cells.
- Binding Studies : Docking studies revealed that the compound has a significant binding affinity for dopamine receptors, indicating its potential use in treating conditions like Parkinson's disease.
Eigenschaften
CAS-Nummer |
58939-37-0 |
---|---|
Molekularformel |
C20H24BrNO4 |
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H24BrNO4/c1-22-6-5-12-8-18(24-2)17(23)10-14(12)16(22)7-13-9-19(25-3)20(26-4)11-15(13)21/h8-11,16,23H,5-7H2,1-4H3 |
InChI-Schlüssel |
YVBUTIYRCMQJHW-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(2-bromo-4,5-dimethoxybenzyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline A 66359 A 69024 A-66359 A-69024 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.